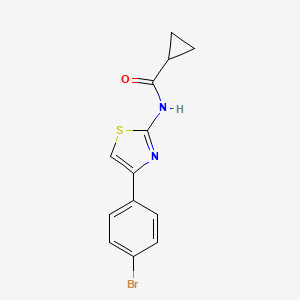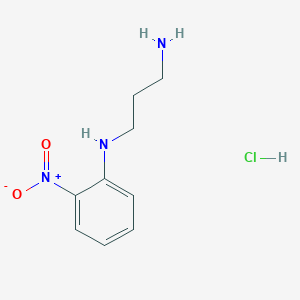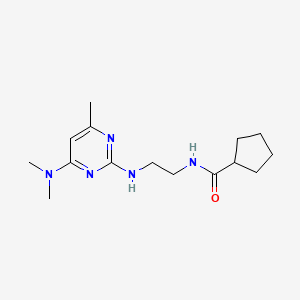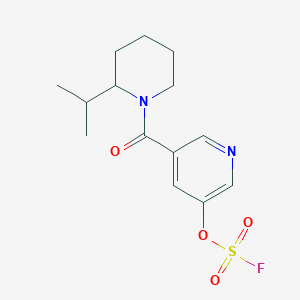
7-(4-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(4-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione” is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine . This class of compounds has been explored for their antitubercular properties . The most potent derivative in this series was found to be N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .
Synthesis Analysis
The synthesis of these compounds involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines in isopropanol, with the addition of concentrated HCl . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Molecular Structure Analysis
The structure of these compounds involves different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The most potent derivative in this series, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, was found to have a MIC 90 value of 0.488 µM .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines in isopropanol, with the addition of concentrated HCl . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
- Metabolism and Excretion Dynamics : A study on the metabolism and excretion of 6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9H-purin-2-ylamine, an HSP90 inhibitor which shares a structural resemblance with the compound , was conducted in rats and dogs. The study revealed that the compound was extensively metabolized and primarily excreted via feces/bile. The metabolic processes involved hydroxylation, O-demethylation, and glutathione conjugation, with significant implications for its pharmacokinetics in humans (Xu et al., 2013).
Diagnostic Applications
- Imaging Studies : Research involving N,N-dimethyl-2-(2-amino-4-methoxyphenylthio)benzylamine (DAPP) and N,N-dimethyl-2-(2-amino-4-cyanophenylthio)benzylamine (DASB), compounds related to the query compound, utilized in positron emission tomography (PET) imaging to investigate the serotonin transporter in the human brain. These studies provide a framework for using chemically similar compounds in diagnostic imaging to study neurological conditions and receptor dynamics (Houle et al., 2000).
Therapeutic Research
- Leukemia Treatment : A study explored the efficacy of 2-chlorodeoxyadenosine, a compound with structural similarities to the query compound, in treating hairy-cell leukemia. Patients treated with this compound experienced significant remissions, indicating the potential therapeutic applications of similar purine nucleoside analogs in treating low-grade malignant disorders of lymphoid tissue (Piro et al., 1990).
Environmental and Exposure Research
- Exposure Assessment in Pregnancy : The exposure of pregnant women to various environmental phenols, including compounds related to the query compound, was assessed in a pilot study of the National Children's Study. The study aimed to understand the exposure levels of these chemicals in pregnant women and their potential health impacts, highlighting the importance of monitoring exposure to such compounds in vulnerable populations (Mortensen et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of the compound is currently unknown. The compound belongs to a class of molecules known as 7H-Pyrrolo[2,3-d]pyrimidine derivatives . These derivatives have been studied for their potential antitubercular activity . .
Mode of Action
It is known that the presence of different aromatic, aryl, and alkyl substitutions at the c-4 position of the 7-deazapurine ring can influence the compound’s activity . For instance, replacing the chlorine atom in a similar compound led to a twofold increase in antitubercular activity .
Biochemical Pathways
Given its potential antitubercular activity, it may interfere with essential biochemical pathways in mycobacterium tuberculosis .
Pharmacokinetics
It is noted that all the potent compounds from this series have a clogp value less than 4 and a molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .
Result of Action
It is known that some 7h-pyrrolo[2,3-d]pyrimidine derivatives have displayed in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis .
Propiedades
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2/c1-4-9-19-16-20-14-13(15(24)22(3)17(25)21(14)2)23(16)10-11-5-7-12(18)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFAEKIBCDUFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate](/img/structure/B2879166.png)



![N-[(3-Methyloxetan-3-yl)methyl]-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]prop-2-enamide](/img/structure/B2879173.png)
![1-[1-(Dodecyloxy)-2-methylpropyl]-1H-1,2,3-benzotriazole](/img/structure/B2879174.png)

![5,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one](/img/structure/B2879176.png)
![2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2879178.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2879179.png)



![6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline](/img/structure/B2879187.png)